Home > Products > Screening Compounds P141988 > Imidazole ketone erastin
Imidazole ketone erastin -

Imidazole ketone erastin

Catalog Number: EVT-281464
CAS Number:
Molecular Formula: C35H35ClN6O5
Molecular Weight: 655.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Imidazole ketone erastin (IKE) is a synthetically derived small molecule belonging to the class of ferroptosis inducers. [, , , , , , , , , , , , , , , , , , , ] It is a more potent and metabolically stable analog of erastin, another well-known ferroptosis inducer. [, , , , , , ] IKE plays a crucial role in scientific research as a tool to investigate ferroptosis, a regulated form of cell death characterized by iron-dependent lipid peroxidation. [, , , , , , , , , , , , , , , , , , , ]

Erastin

Compound Description: Erastin is a small molecule and the prototypical ferroptosis inducer. It functions by inhibiting the cystine/glutamate antiporter system xc-, leading to depletion of intracellular cysteine and ultimately resulting in iron-dependent cell death [, ].

Relevance: Imidazole Ketone Erastin (IKE) is a structural analog of Erastin, specifically designed to overcome limitations associated with Erastin's poor solubility and metabolic instability. Both compounds target the system xc- and induce ferroptosis, but IKE demonstrates improved pharmacological properties [, ].

Piperazine Erastin

Compound Description: Piperazine Erastin is another derivative of Erastin, modified to enhance its pharmacological properties. Like Erastin and IKE, it induces ferroptosis by inhibiting the system xc- [].

Relevance: The research highlights Piperazine Erastin alongside IKE when investigating the interaction of ferroptosis inducers with P-glycoprotein (P-gp). Findings demonstrated that P-gp overexpression confers resistance to both Piperazine Erastin and IKE, suggesting they are substrates for this transporter []. This shared characteristic implies potential implications for their bioavailability and efficacy in certain cancer treatments.

FIN56

Compound Description: FIN56 is a potent ferroptosis inducer that acts through a distinct mechanism compared to Erastin and its analogs. While the precise mechanism remains unclear, it is suggested that FIN56 indirectly inhibits glutathione peroxidase 4 (GPX4), a key enzyme preventing lipid peroxidation, ultimately leading to ferroptosis [, ].

Relevance: While structurally different from IKE, FIN56 shares the ability to induce ferroptosis. Research indicates that P-gp overexpression also confers resistance to FIN56, implying it might be a substrate for this transporter, similar to IKE []. This finding has implications for understanding potential drug resistance mechanisms in therapies utilizing ferroptosis inducers.

ML-162

Compound Description: ML-162 is a small molecule identified as a direct inhibitor of GPX4, leading to the accumulation of lipid peroxides and subsequent ferroptosis [].

Relevance: Unlike IKE, which targets system xc-, ML-162 directly inhibits the downstream effector GPX4, representing a distinct mechanistic approach to inducing ferroptosis. Notably, ML-162 can inhibit P-gp activity, which contrasts with IKE being a P-gp substrate []. This difference highlights the potential for drug-drug interactions between ferroptosis inducers and the need for careful consideration in combinatorial therapeutic strategies.

GPX inhibitor 26a

Compound Description: GPX inhibitor 26a is another small molecule that directly inhibits GPX4, leading to ferroptosis. It has demonstrated efficacy in inducing ferroptosis in various cancer cell lines [].

PACMA31

Compound Description: PACMA31 is a small molecule that inhibits the activity of the voltage-dependent anion channel (VDAC), a protein located on the outer mitochondrial membrane. Inhibition of VDAC has been shown to contribute to ferroptosis induction [].

Synthesis Analysis

The synthesis of imidazole ketone erastin involves several chemical reactions that create the imidazole ring and ketone functional group essential for its activity. While specific synthetic pathways are not detailed in the available literature, compounds in this class typically undergo reactions such as:

  • Formation of the imidazole ring: This is achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the ketone group: This may involve oxidation reactions or acylation processes.

Technical details regarding the exact reagents and conditions used for synthesizing imidazole ketone erastin are often proprietary or not fully disclosed in academic literature.

Molecular Structure Analysis

Imidazole ketone erastin has a complex molecular structure characterized by an imidazole ring and a ketone group. The molecular formula is C₁₃H₁₁N₃O, and its molecular weight is approximately 229.25 g/mol. The structural representation includes:

  • Imidazole ring: A five-membered ring containing two nitrogen atoms.
  • Ketone functional group: Contributing to its reactivity and biological activity.

The binding interactions with system Xc− have been analyzed through molecular docking studies, which suggest that imidazole ketone erastin occupies a distinct binding pocket within the transporter, enhancing its potency compared to its predecessor, erastin .

Chemical Reactions Analysis

Imidazole ketone erastin participates in various chemical reactions primarily related to its role as an inducer of ferroptosis. Key reactions include:

  • Inhibition of system Xc−: This leads to decreased cystine uptake and subsequently reduced glutathione levels.
  • Lipid peroxidation: The depletion of glutathione results in the accumulation of lipid peroxides, which are toxic to cells and trigger ferroptotic cell death.

These reactions are crucial for understanding how imidazole ketone erastin exerts its effects at the cellular level .

Mechanism of Action

The mechanism of action for imidazole ketone erastin centers on its ability to inhibit system Xc−, leading to:

  1. Decreased cystine import: This limits the availability of cysteine necessary for glutathione synthesis.
  2. Glutathione depletion: Reduced glutathione compromises the cell's ability to detoxify reactive oxygen species.
  3. Accumulation of lipid peroxides: Increased levels of lipid peroxides lead to oxidative damage and cell death via ferroptosis.

Research indicates that imidazole ketone erastin is more effective than traditional erastin due to its enhanced binding affinity to system Xc−, making it a promising candidate for cancer therapy .

Physical and Chemical Properties Analysis

Imidazole ketone erastin exhibits several notable physical and chemical properties:

  • Solubility: It has moderate solubility in organic solvents but limited solubility in water, which can affect its bioavailability.
  • Stability: The compound is metabolically stable compared to other ferroptosis inducers like erastin, which enhances its potential for therapeutic use.
  • Melting Point: Specific melting point data may vary based on purity but is generally within a defined range typical for small organic compounds.

These properties are essential for understanding how imidazole ketone erastin can be effectively utilized in biological systems .

Applications

Imidazole ketone erastin has several scientific applications, particularly in cancer research:

  • Ferroptosis Induction: It is primarily studied as a tool for inducing ferroptosis in cancer cells, providing insights into new therapeutic strategies against tumors resistant to conventional treatments.
  • Lipidomics Studies: Used in untargeted lipidomics analyses to explore changes in lipid metabolism associated with ferroptotic cell death.
  • Nanoparticle Delivery Systems: Research has explored using biodegradable nanoparticles for delivering imidazole ketone erastin to enhance its efficacy while reducing systemic toxicity .
Introduction to Ferroptosis and IKE

Ferroptosis as a Regulated Cell Death Mechanism

Ferroptosis represents a genetically distinct form of iron-dependent regulated cell death characterized by the lethal accumulation of lipid-based reactive oxygen species (ROS) in cellular membranes. This cell death pathway was first formally defined by Dixon et al. in 2012, though historical observations consistent with ferroptosis date back to the 1950s when researchers noted unique morphological changes in cells deprived of cystine [7]. Biochemically, ferroptosis is distinguished by three core features: altered iron homeostasis, depletion of glutathione (GSH), and uncontrolled lipid peroxidation [1] [6]. The process is mechanistically distinct from apoptosis, necroptosis, and autophagy in both its biochemical execution and morphological presentation. Morphological hallmarks include mitochondrial shrinkage with increased membrane density, reduced or absent mitochondrial cristae, and normal nuclear structure without chromatin condensation [3] [6].

The central biochemical pathway regulating ferroptosis is the system xc⁻-glutathione-GPX4 axis. System xc⁻, a cystine/glutamate antiporter, imports extracellular cystine in exchange for intracellular glutamate. Once imported, cystine is reduced to cysteine, which serves as the rate-limiting precursor for glutathione synthesis. Glutathione is essential for the function of glutathione peroxidase 4 (GPX4), which reduces toxic lipid hydroperoxides to nontoxic lipid alcohols, thereby protecting cellular membranes from peroxidative damage [2] [3]. When this protective pathway is compromised, phospholipids containing polyunsaturated fatty acids (PUFAs) undergo peroxidation in a process catalyzed by iron-dependent enzymes, ultimately leading to membrane rupture and cell death [6]. The discovery of ferroptosis has opened new therapeutic avenues for targeting treatment-resistant cancers that evade conventional cell death mechanisms [6].

Table 1: Key Characteristics Distinguishing Ferroptosis from Other Cell Death Mechanisms

FeatureFerroptosisApoptosisNecroptosis
MorphologyMitochondrial shrinkage with increased membrane densityCell shrinkage, nuclear fragmentationCellular swelling, plasma membrane rupture
Key TriggersSystem xc⁻ inhibition, GPX4 inactivationDeath receptor activation, DNA damageTNF receptor activation, caspase inhibition
Iron DependencyEssentialNot requiredNot required
Lipid PeroxidationCentral featureMinor roleMinor role
Genetic RegulatorsGPX4, SLC7A11, FSP1, ACSL4Caspases, Bcl-2 familyRIPK1, RIPK3, MLKL
InhibitorsLipophilic antioxidants (e.g., Ferrostatin-1), iron chelatorsCaspase inhibitors (e.g., Z-VAD-FMK)Necrostatin-1, RIPK1 inhibitors

Historical Development of System xc⁻ Inhibitors

The therapeutic targeting of system xc⁻ has evolved significantly since the initial recognition that cysteine metabolism plays a critical role in cellular survival. Early research in the 1950s-1970s demonstrated that cystine deprivation in culture media led to unique morphological changes and cell death accompanied by glutathione depletion [7]. These observations were mechanistically unified in the 1980s when researchers identified the excitotoxic effect of glutamate on neuronal cells – a phenomenon later understood to result from competitive inhibition of cystine uptake via system xc⁻ [7]. This cell death mechanism, initially termed "oxytosis," shared remarkable similarities with what would later be defined as ferroptosis, including glutathione depletion, ROS accumulation, and rescue by lipophilic antioxidants [7].

The first-generation pharmacologic inhibitors of system xc⁻ emerged from repurposed medications. Sulfasalazine, an anti-inflammatory drug approved for rheumatoid arthritis and inflammatory bowel disease, was serendipitously discovered to inhibit cystine uptake through system xc⁻ in the 1980s [9]. While providing proof-of-concept for therapeutic targeting, sulfasalazine suffered from limitations including low potency (micromolar range), poor selectivity, and limited metabolic stability. The discovery of erastin in 2003 marked a significant advancement in ferroptosis research [2] [9]. Identified in a screen for selective lethality in RAS-mutant cells, erastin exhibited significantly higher potency against system xc⁻ compared to sulfasalazine. However, erastin's translational potential was hampered by its low water solubility, metabolic instability, and suboptimal pharmacokinetic properties, making it unsuitable for in vivo applications [2] [9].

The limitations of early inhibitors catalyzed medicinal chemistry efforts to develop optimized compounds. Structure-activity relationship (SAR) studies focused on improving metabolic stability while maintaining potency. This led to the development of imidazole ketone erastin (IKE), which incorporated key structural modifications including an imidazole moiety to enhance water solubility and stability of the ketone group, and isopropoxy substitution to improve metabolic stability [2] [5]. These innovations yielded a compound with substantially improved drug-like properties while maintaining nanomolar potency against system xc⁻ [2] [5].

Table 2: Evolution of System xc⁻ Inhibitors in Ferroptosis Research

Inhibitor GenerationRepresentative CompoundsPotency RangeKey AdvantagesMajor Limitations
First-generation (1980s)SulfasalazineMicromolar (µM)Clinically approved, established safety profileLow potency, poor selectivity, off-target effects
Second-generation (2003)ErastinSub-micromolarImproved selectivity, target validation toolLow water solubility, metabolic lability, poor PK properties
Third-generation (2015)Imidazole Ketone Erastin (IKE)Nanomolar (nM)Nanomolar potency, improved metabolic stability, intermediate water solubilityLimited tumor targeting (free form), potential toxicity at high doses
Advanced FormulationsIKE-loaded PEG-PLGA nanoparticlesEnhanced deliveryIncreased tumor accumulation, reduced systemic toxicityManufacturing complexity, carrier-related biocompatibility concerns

Role of IKE in Modern Ferroptosis Research

Imidazole ketone erastin (IKE), chemically designated as C₃₅H₃₅ClN₆O₅, represents a third-generation system xc⁻ inhibitor specifically engineered to overcome the pharmacological limitations of earlier compounds [2] [5]. Structural optimization yielded a molecule with nanomolar potency (IC₅₀ ≈ 30 nM against system xc⁻ in CCF-STTG1 cells) and intermediate water solubility that permits formulation under acidic conditions (pH 4) for in vivo administration [5] [8]. The imidazole moiety enhances both solubility and ketone stability, while the isopropoxy substitution significantly improves metabolic stability compared to erastin's ethoxy group [2] [5]. These properties collectively establish IKE as the preferred in vivo tool compound for probing the therapeutic potential of ferroptosis induction.

IKE has become indispensable for investigating the pathophysiological relevance of ferroptosis in diverse biological contexts. In cancer research, IKE demonstrates potent anti-tumor activity against diffuse large B-cell lymphoma (DLBCL) xenograft models, where it inhibits tumor growth through system xc⁻ inhibition, glutathione depletion, and lipid peroxidation [2] [3]. The compound exhibits a wide range of potency across DLBCL cell lines (IC₅₀: <100 nM to >10 µM), reflecting intrinsic differences in ferroptosis sensitivity [2] [5]. Beyond cancer, IKE has facilitated exploration of ferroptosis in neurodegenerative disorders, tissue injury models, and immune modulation [6]. The compound's metabolic stability enables chronic dosing regimens necessary for modeling these complex pathologies.

Mechanistically, IKE has revealed intricate connections between lipid metabolism and ferroptosis execution. Untargeted lipidomics in DLBCL models identified 62 dysregulated lipid species following IKE treatment, including phospholipids, triglycerides, diglycerides, monoglycerides, and free fatty acids [2]. Complementary transcriptomic analyses revealed IKE-induced upregulation of lipid metabolism genes including ACSL4 (acyl-CoA synthetase long-chain family member 4), LPCAT3 (lysophosphatidylcholine acyltransferase 3), and lipoxygenases (ALOX12, ALOX15) [2] [6]. These coordinated changes create a permissive environment for lipid peroxidation by increasing PUFA incorporation into membrane phospholipids while simultaneously enhancing oxidation potential. Crucially, these metabolic alterations are blocked by co-treatment with ferroptosis inhibitors (Ferrostatin-1, β-mercaptoethanol), confirming their position downstream of system xc⁻ inhibition [2].

Advanced delivery systems have further enhanced IKE's research utility. Biodegradable nanoparticles (PEG-PLGA NPs) encapsulating IKE demonstrate improved pharmacokinetics and reduced toxicity compared to free drug in DLBCL models [2]. These nanocarriers (~80 nm diameter, -17 mV surface charge) exploit the enhanced permeability and retention (EPR) effect to increase tumor accumulation while minimizing systemic exposure. With a drug loading efficiency of 24% by weight, IKE-loaded nanoparticles represent a promising strategy for improving the therapeutic index of ferroptosis inducers [2]. Beyond cancer, nanoparticle-mediated delivery could facilitate IKE's application in other pathologies by overcoming biological barriers and reducing off-target effects.

Table 3: Key Pharmacological Properties of Imidazole Ketone Erastin

PropertyValue/SpecificationSignificance
Chemical FormulaC₃₅H₃₅ClN₆O₅Molecular structure basis
Molecular Weight655.14 g/molImpacts pharmacokinetics and distribution
Mechanism of ActionSystem xc⁻ inhibition (IC₅₀ ≈ 30 nM)Prevents cystine uptake, depleting glutathione
Aqueous SolubilityIntermediate, soluble under acidic conditions (pH 4)Enables in vivo formulation
Metabolic StabilityImproved over erastin (isopropoxy substitution)Suitable for chronic dosing in animal models
In Vitro Potency (DLBCL)IC₅₀ range: <100 nM (sensitive) to >10 µM (resistant)Demonstrates cell-type dependent sensitivity
In Vivo EfficacyTumor growth inhibition in DLBCL xenografts (23-40 mg/kg)Validates therapeutic potential
Lipidomics Signature62 dysregulated lipid species in DLBCL cellsReveals metabolic reprogramming during ferroptosis

Modern research applications increasingly utilize IKE in combination therapies and biomarker discovery. In biliary tract cancer (BTC) models, sensitivity to IKE correlates with expression of the transferrin receptor CD71 and system xc⁻ subunit SLC7A11, suggesting potential predictive biomarkers [4]. Combinatorial approaches demonstrate synergy between IKE and metabolic inhibitors – notably, the carnitine palmitoyltransferase 1a (CPT1A) inhibitor etomoxir sodium salt enhances IKE-induced ferroptosis in myeloid-derived suppressor cells (MDSCs) by downregulating SLC7A11, GPX4, and immunosuppressive factor ARG1 [10]. This combination simultaneously promotes tumor cell ferroptosis while blocking MDSC-mediated immunosuppression, illustrating IKE's expanding role in immuno-oncology research [10]. Such multifaceted applications cement IKE's position as a versatile tool for dissecting ferroptosis mechanisms and therapeutic applications across diverse pathological contexts.

Table 4: Research Applications of IKE in Experimental Cancer Models

Cancer TypeModel SystemKey FindingsReference in Search Results
Diffuse Large B-Cell LymphomaSubcutaneous xenograft (SUDHL6)Dose-dependent tumor growth inhibition via glutathione depletion and lipid peroxidation [2] [3]
Hepatocellular CarcinomaHepa1-6 allograft in C57BL/6 miceMethionine-dependent anti-tumor activity blocked by liproxstatin-1 [5]
Biliary Tract Cancer11 BTC cell line panelSensitivity correlates with CD71 and SLC7A11 expression [4]
Myeloid-Derived Suppressor CellsMC38, B16F10, LLC tumor-bearing miceEnhanced ferroptosis when combined with etomoxir via CPT1A inhibition [10]
Pancreatic CancerIn vitro and xenograft modelsSynergy with conventional chemotherapeutics [2] [10]

Properties

Product Name

Imidazole ketone erastin

IUPAC Name

2-[[4-[2-(4-chlorophenoxy)acetyl]piperazin-1-yl]methyl]-3-[5-(2-imidazol-1-ylacetyl)-2-propan-2-yloxyphenyl]quinazolin-4-one

Molecular Formula

C35H35ClN6O5

Molecular Weight

655.1 g/mol

InChI

InChI=1S/C35H35ClN6O5/c1-24(2)47-32-12-7-25(31(43)20-40-14-13-37-23-40)19-30(32)42-33(38-29-6-4-3-5-28(29)35(42)45)21-39-15-17-41(18-16-39)34(44)22-46-27-10-8-26(36)9-11-27/h3-14,19,23-24H,15-18,20-22H2,1-2H3

InChI Key

PSPXJPWGVFNGQI-UHFFFAOYSA-N

SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl

Solubility

Soluble in DMSO

Synonyms

Imidazole ketone erastin; IKE; Ferroptosis inducer IKE; PUN30119; PUN-30119; PUN 30119;

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(=O)CN2C=CN=C2)N3C(=NC4=CC=CC=C4C3=O)CN5CCN(CC5)C(=O)COC6=CC=C(C=C6)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.